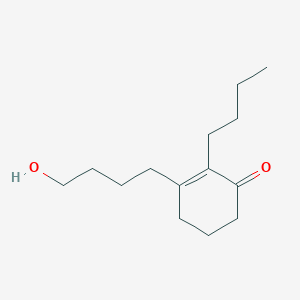
2-Butyl-3-(4-hydroxybutyl)cyclohex-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-3-(4-hydroxybutyl)cyclohex-2-EN-1-one is an organic compound with the molecular formula C14H24O2 It is a cyclohexenone derivative, characterized by the presence of a butyl group and a hydroxybutyl group attached to the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-3-(4-hydroxybutyl)cyclohex-2-EN-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclohexenone with butyl lithium, followed by the addition of 4-hydroxybutyl bromide. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then subjected to reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of cyclohexenone derivatives in the presence of butyl and hydroxybutyl precursors. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-3-(4-hydroxybutyl)cyclohex-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the cyclohexene ring can be reduced to form a cyclohexane derivative.
Substitution: The butyl and hydroxybutyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted cyclohexenone derivatives.
Scientific Research Applications
2-Butyl-3-(4-hydroxybutyl)cyclohex-2-EN-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-Butyl-3-(4-hydroxybutyl)cyclohex-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The hydroxy group can participate in hydrogen bonding, while the butyl and cyclohexene moieties can interact with hydrophobic regions of the target molecules. These interactions can lead to changes in the conformation and function of the target proteins, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-one, 3-(3-hydroxybutyl)-2,4,4-trimethyl-: Similar structure but with additional methyl groups.
2-Cyclohexen-1-one, 4-(3-hydroxybutyl)-3,5,5-trimethyl-: Similar structure with different substitution pattern.
2-Cyclohexen-1-one, 2,4,4-trimethyl-3-(3-oxo-1-butenyl)-: Similar structure with an oxo group.
Uniqueness
2-Butyl-3-(4-hydroxybutyl)cyclohex-2-EN-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
83562-29-2 |
|---|---|
Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
2-butyl-3-(4-hydroxybutyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C14H24O2/c1-2-3-9-13-12(7-4-5-11-15)8-6-10-14(13)16/h15H,2-11H2,1H3 |
InChI Key |
QODFZJFZDFRDMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(CCCC1=O)CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















